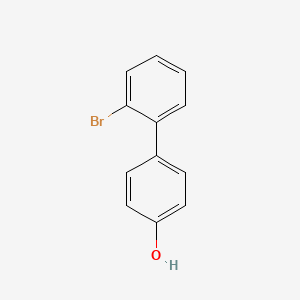
4-(2-Bromophenyl)phenol
Übersicht
Beschreibung
4-(2-Bromophenyl)phenol, also known as 4-Bromophenol, is a pinkish-brown crystalline solid . It is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .Molecular Structure Analysis
The molecular formula of 4-Bromophenol is BrC6H4OH . Its average mass is 173.007 Da and its monoisotopic mass is 171.952377 Da .Chemical Reactions Analysis
4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .Physical And Chemical Properties Analysis
4-Bromophenol is a pinkish-brown crystalline solid . It is soluble in water, chloroform, easily soluble in ethanol, ether and glacial acetic acid, soluble in 7 parts of water .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Substituted 2-Bromo Phenols
- Application Summary : This research involves the synthesis of substituted 2-bromo phenols using a novel bromination-dehydrobromination reaction. The process involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .
- Methods and Procedures : The procedure involves heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate at 100°C. The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
- Results and Outcomes : The reaction resulted in the formation of substituted 2-bromo phenol in a 76% yield .
2. Cross-Coupling Reactions
- Application Summary : 4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
- Methods and Procedures : The specific methods and procedures for these cross-coupling reactions would depend on the specific compounds being synthesized. Unfortunately, the source does not provide detailed procedures .
- Results and Outcomes : The outcomes of these reactions would be the synthesis of various compounds useful in medicinal and material science applications .
3. Intermediate in Medicine Grade
- Application Summary : 4-Bromophenol is used as an intermediate in medicine grade . It is used in the synthesis of various pharmaceutical compounds .
- Methods and Procedures : The specific methods and procedures would depend on the specific pharmaceutical compounds being synthesized .
- Results and Outcomes : The outcomes of these reactions would be the synthesis of various pharmaceutical compounds .
4. Stille Reactions
- Application Summary : 4-Bromophenol is used in Stille reactions . Stille reaction is a powerful tool for forming carbon-carbon bonds by the coupling of organotin compounds with organic halides .
- Methods and Procedures : The specific methods and procedures would depend on the specific compounds being synthesized .
- Results and Outcomes : The outcomes of these reactions would be the synthesis of various organic compounds .
5. Flame Retardant
- Application Summary : Bromophenols, including 4-Bromophenol, are used in the production of flame retardants .
- Methods and Procedures : Bromophenols are incorporated into materials to increase their resistance to combustion .
- Results and Outcomes : The use of bromophenols as flame retardants can significantly reduce the flammability of materials .
6. pH Indicator
- Application Summary : 4-Bromophenol can be used as a pH indicator in the laboratory .
- Methods and Procedures : It changes color from yellow to purple depending on the pH level it is exposed to (between 3 and 4.6) .
- Results and Outcomes : This property makes it useful for determining the pH of a solution .
7. Metabolite in Marine Organisms
- Application Summary : 2-Bromophenol, an isomer of 4-Bromophenol, functions as a metabolite in marine organisms .
- Methods and Procedures : The specific methods and procedures would depend on the specific marine organisms and the metabolic pathways involved .
- Results and Outcomes : The outcomes of these reactions would be the synthesis of various metabolites useful in marine organisms .
8. Intermediate in Organic Synthesis
- Application Summary : 4-Bromophenol is used as an intermediate in organic synthesis .
- Methods and Procedures : The specific methods and procedures would depend on the specific organic compounds being synthesized .
- Results and Outcomes : The outcomes of these reactions would be the synthesis of various organic compounds .
9. Size Marker in Gel Electrophoresis
- Application Summary : 4-Bromophenol can be used as a size marker in agarose gel and polyacrylamide gel electrophoresis .
- Methods and Procedures : It is used during the electrophoresis process to estimate the size of molecules .
- Results and Outcomes : This helps in determining the size of DNA, RNA, or protein fragments .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUCEJPGYWGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)phenol | |
CAS RN |
70066-66-9 | |
| Record name | 70066-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



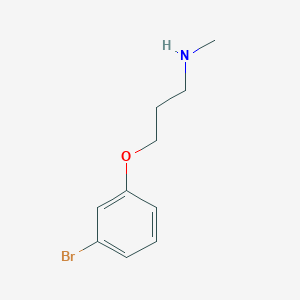
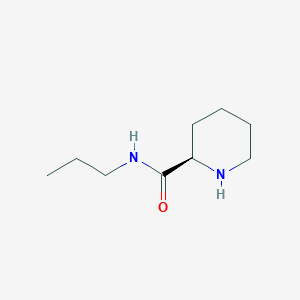
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
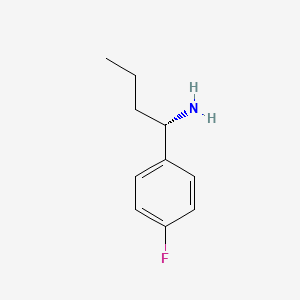
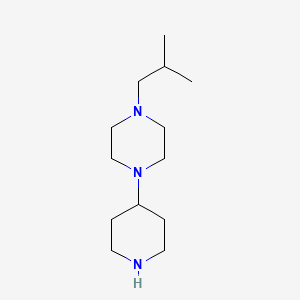
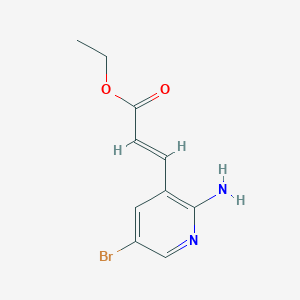
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
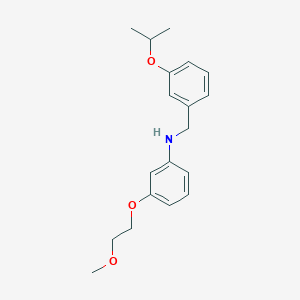
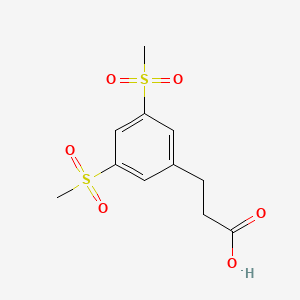
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
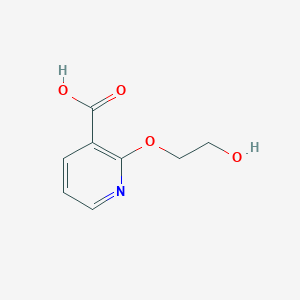
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)